1-(5-Acetyl-2-aminopyridin-3-YL)ethanone
Description
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone is a pyridine derivative featuring an acetyl group at the 3-position, a 5-acetyl substituent, and an amino group at the 2-position. This compound belongs to the class of aryl alkyl ketones, characterized by a ketone functional group attached to an aromatic pyridine ring.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(5-acetyl-6-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-8(6(2)13)9(10)11-4-7/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
UVDPOCWVUAYKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminopicolinonitrile with a Grignard reagent, such as methylmagnesium chloride, in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to accommodate larger volumes of reactants and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-2-aminopyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridine-based ethanones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyridine Ethanones
*Calculated based on molecular formula C₉H₁₀N₂O₂.
Physicochemical Properties
- Solubility: Hydroxyl or amino groups (e.g., 1-(3-hydroxy-2-pyridinyl)ethanone) improve water solubility compared to nitro or halogenated analogs .
- Electronic Effects: The nitro group in 1-(5-Nitropyridin-3-yl)ethanone strongly withdraws electrons, whereas the amino group in the target compound donates electrons, altering reactivity in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
